3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that features both azide and enone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylacetophenone and 4-azidobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding epoxides or other oxidized products.
Reduction: The azide group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The azide group can participate in substitution reactions, such as nucleophilic substitution, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include:
Epoxides: From oxidation of the enone group.
Amines: From reduction of the azide group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Medicinal Chemistry:
Biological Studies: The compound can be used in biological studies to investigate the effects of azide-containing molecules on biological systems.
Mechanism of Action
The mechanism of action of 3-(4-Azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one involves:
Molecular Targets: The azide group can interact with various molecular targets, such as enzymes or receptors, leading to biological effects.
Pathways Involved: The compound can participate in biochemical pathways involving azide or enone groups, leading to the formation of reactive intermediates or products that exert biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with an amino group instead of an azide group.
3-(4-Nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a nitro group instead of an azide group.
3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of an azide group.
Properties
CAS No. |
95690-43-0 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(4-azidophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13N3O/c1-12-2-7-14(8-3-12)16(20)11-6-13-4-9-15(10-5-13)18-19-17/h2-11H,1H3 |
InChI Key |
NEJXICAUKREVML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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